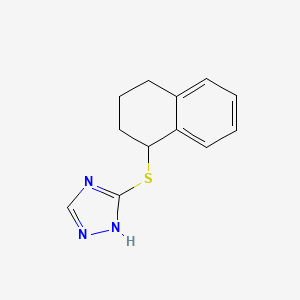
5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole (THNS) is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of 1,2,4-triazole derivatives and has been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to possess antioxidant activity and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological activities. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole. One area of research is the development of novel this compound derivatives with improved biological activities. Another area of research is the investigation of the mechanism of action of this compound. Additionally, there is a need for more in vivo studies to determine the efficacy and safety of this compound in animal models. Finally, the potential clinical applications of this compound should be explored further.
Synthesemethoden
5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole can be synthesized by the reaction of 1,2,3,4-tetrahydronaphthalene-1-thiol with 4-nitrophenylhydrazine in the presence of sodium ethoxide. The resulting product is then reduced with iron powder to yield this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound has also been investigated for its potential use as an antioxidant, antidiabetic, and neuroprotective agent.
Eigenschaften
IUPAC Name |
5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-6-10-9(4-1)5-3-7-11(10)16-12-13-8-14-15-12/h1-2,4,6,8,11H,3,5,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYKIPDMYHRNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)SC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7561408.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)

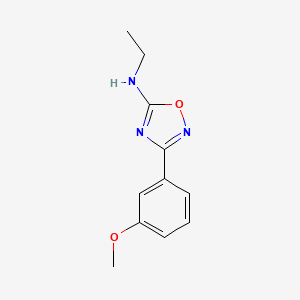
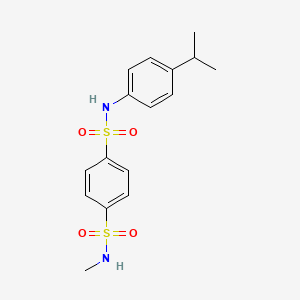
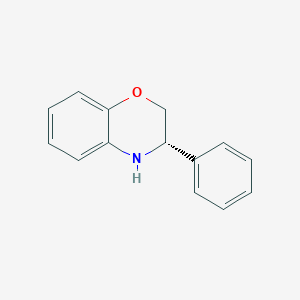
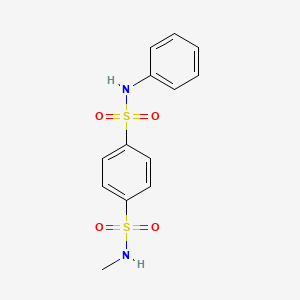
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)
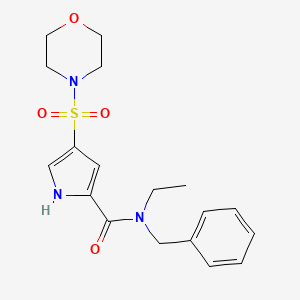
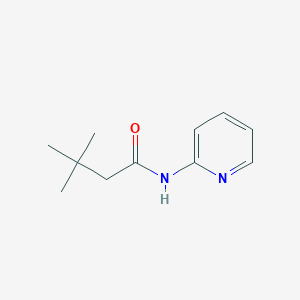
![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)